molecular formula C15H17N3O2S B3002780 (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 685108-34-3

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3002780
CAS No.: 685108-34-3
M. Wt: 303.38
InChI Key: GTFJLAOSNBZTFO-ACCUITESSA-N
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Description

The compound "(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione" features a thiazolidine-2,4-dione core, a heterocyclic scaffold known for its pharmacological versatility. The 3-methyl substituent at position 3 and the (4-phenylpiperazin-1-yl)methylidene group at position 5 (in the E configuration) define its structural uniqueness. Thiazolidinediones (TZDs) are historically associated with hypoglycemic activity, but structural modifications, such as the inclusion of the phenylpiperazine group, may redirect biological activity toward other targets, including antimicrobial or central nervous system (CNS) receptors .

Properties

IUPAC Name

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-16-14(19)13(21-15(16)20)11-17-7-9-18(10-8-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFJLAOSNBZTFO-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methylthiazolidine-2,4-dione with 4-phenylpiperazine under specific reaction conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties, acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism promotes insulin sensitivity and glucose uptake in adipose tissue. Research has demonstrated that derivatives such as (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione exhibit significant antidiabetic effects in vitro. For instance, studies have shown that structural modifications at the C5 position can enhance the potency of these compounds against alloxan-induced hyperglycemia models .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has shown efficacy against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, compounds with similar structures have been reported to exhibit IC50 values ranging from 0.19 to 58 μM against different cancer types .

Neuropharmacological Effects

The incorporation of piperazine rings into thiazolidinediones has been associated with neuropharmacological activities. Some studies suggest that these compounds may possess anxiolytic and antidepressant effects, potentially through modulation of serotonin and dopamine pathways . This opens avenues for exploring their use in treating mood disorders.

Antimicrobial Activity

Thiazolidinedione derivatives have also been evaluated for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedModel/Method UsedResults
Antidiabetic(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)...Alloxan-induced diabetic ratsSignificant reduction in blood glucose levels
Anticancer5-benzylidene thiazolidine derivativesMurine leukemia and human cancer cellsIC50 values between 0.19 - 58 μM
NeuropharmacologicalPiperazine-containing thiazolidinedionesBehavioral tests in rodentsAnxiolytic effects observed
AntimicrobialVarious thiazolidinedione derivativesDisk diffusion methodInhibition zones against bacteria

Mechanism of Action

The mechanism of action of (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential pharmacological effects. Additionally, the thiazolidine-2,4-dione core may interact with enzymes or other proteins, leading to various biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents at Position 3 and 5 Key Structural Differences Reference
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione (Target) Thiazolidine-2,4-dione 3-methyl ; 5-(4-phenylpiperazin-1-yl)methylidene Reference compound -
(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-TZD Thiazolidine-2,4-dione 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] ; 5-(pyrrolylmethylene) Pyrrole ring replaces phenylpiperazine; ethyl linker with oxo group at position 3
(5E)-3-Ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-TZD Thiazolidine-2,4-dione 3-ethyl ; 5-(3-nitro-4-methylpiperazinylphenyl)methylene Nitro group and methylpiperazine on phenyl ring; ethyl substituent at position 3
(Z)-3-(2-dimethylaminoethyl)-5-(4-ethoxybenzylidene)-1,3-TZD Thiazolidine-2,4-dione 3-(2-dimethylaminoethyl) ; 5-(4-ethoxybenzylidene) Ethoxybenzylidene at position 5; dimethylaminoethyl substituent at position 3
SMI-IV-4: (5Z)-3-(3-amino-4-hydroxyphenylpropenoyl)-5-(pyridinylmethylene)-1,3-TZD Thiazolidine-2,4-dione 3-(propenoyl group) ; 5-(pyridinylmethylene) Pyridinyl group at position 5; propenoyl linker with amino/hydroxy substituents at position 3

Key Comparative Insights

Substituent Effects: Phenylpiperazine vs. Pyrrole/Pyridine: The phenylpiperazine group’s bulkiness and basicity may improve CNS penetration compared to pyrrole or pyridine substituents, which are smaller and less polar .

Synthetic Flexibility: Ethyl or aminoethyl substituents () allow for modular modifications, enabling optimization of pharmacokinetic properties like half-life or tissue distribution .

Biological Activity

(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine core known for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to comprehensively review the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S with a molar mass of 303.38 g/mol. The compound's structure includes a thiazolidine ring and a phenylpiperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H17N3O2S
Molar Mass303.38 g/mol
CAS Number685108-34-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylpiperazine component is known to engage with neurotransmitter receptors, suggesting potential effects on the central nervous system. Additionally, the thiazolidine core may interact with various enzymes and proteins, leading to diverse biological outcomes.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluated several thiazolidine compounds against various microorganisms using the disc diffusion method. The results indicated that these compounds showed notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae8
Escherichia coli16

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

In vitro studies have shown that derivatives of thiazolidines can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and disruption of mitochondrial function.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study published in Medicinal Chemistry synthesized several thiazolidine derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications at the phenylpiperazine position significantly influenced the antimicrobial potency.

Case Study 2: Anticancer Mechanisms

In another study focusing on anticancer activity, researchers investigated the effects of thiazolidine derivatives on human cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione?

Answer:
The compound’s synthesis typically involves a multi-step process, including:

  • Condensation reactions : Use of 3-methylthiazolidine-2,4-dione with 4-phenylpiperazine-1-carbaldehyde under reflux conditions in acetic acid/DMF mixtures (similar to methods in ).
  • Catalyst optimization : Sodium acetate as a base catalyst enhances reaction efficiency by deprotonating intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes and stabilize intermediates .
  • Temperature control : Reflux at 80–100°C for 2–4 hours ensures complete imine bond formation .

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